molecular formula C23H24FN5O2 B2669978 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 1904368-05-3

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2669978
CAS No.: 1904368-05-3
M. Wt: 421.476
InChI Key: BYLCAYPPJAQNQX-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyrrole ring, a pyrazine ring, and a piperazine ring, all of which are common structures in medicinal chemistry . The presence of fluorine could potentially enhance the binding affinity of the compound to its target .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold was synthesized in a cost-efficient manner . The possibility of introducing different substituents in different positions of pyrazole and/or piperazine rings was demonstrated .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The exact structure would depend on the positions of the various substituents on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Molecular Interaction Studies

  • The molecule has been studied for its interactions with the CB1 cannabinoid receptor. Using molecular orbital methods, various conformations of similar compounds have been analyzed for their energetic stability and binding interaction with the receptor, which could be relevant for understanding the binding characteristics of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone (Shim et al., 2002).

Structural Exploration and Analysis

  • Similar compounds have been synthesized and characterized using various methods like IR, NMR, LC-MS, and X-ray diffraction studies. These studies provide insights into the structural stability and molecular interactions in the solid state, which could be beneficial for understanding the characteristics of this compound (Prasad et al., 2018).

Formulation Development for Poorly Water-Soluble Compounds

  • Research has been conducted to develop suitable formulations for poorly water-soluble compounds, which is critical for their effective use in pharmacology. This research could be applied to enhance the bioavailability of this compound (Burton et al., 2012).

Design and Synthesis for Medical Applications

  • Similar compounds have been designed and synthesized for their potential medical applications, such as anticonvulsant agents. These studies provide a foundation for understanding how modifications in molecular structure can lead to significant changes in biological activity, which is relevant for the application of this compound (Malik & Khan, 2014).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities .

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c24-18-6-4-16(5-7-18)17-13-20(25-15-17)22(30)27-9-11-28(12-10-27)23(31)21-14-19-3-1-2-8-29(19)26-21/h4-7,13-15,25H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLCAYPPJAQNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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